molecular formula C8H7F2NO4 B1425920 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene CAS No. 1261605-12-2

4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene

Cat. No.: B1425920
CAS No.: 1261605-12-2
M. Wt: 219.14 g/mol
InChI Key: LNMYSNWCFMTLSZ-UHFFFAOYSA-N
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Description

Systematic Nomenclature and Chemical Abstracts Service Registry Analysis

The systematic nomenclature of this compound follows International Union of Pure and Applied Chemistry guidelines, providing a precise description of the compound's structural features. The Chemical Abstracts Service has assigned the registry number 1261605-12-2 to this specific compound, which serves as a unique identifier in chemical databases and literature. The systematic name clearly indicates the positioning of substituents on the benzene ring, with the difluoromethoxy group at position 4, the methoxy group at position 1, and the nitro group at position 2. This nomenclature system ensures unambiguous identification of the compound among the various possible isomers and structural analogs within the nitroaromatic compound family.

The compound is also cataloged under the MDL number MFCD18395253, which provides additional database cross-referencing capabilities. The SMILES notation for this compound is COC1=CC=C(OC(F)F)C=C1N+=O, which offers a linear text representation of the molecular structure that can be used for computational chemistry applications and database searches. This systematic approach to chemical identification ensures accurate communication of structural information across different scientific disciplines and applications.

Molecular Formula and Weight Validation

The molecular formula of this compound is C8H7F2NO4, which accurately represents the atomic composition of the compound. This formula indicates the presence of eight carbon atoms, seven hydrogen atoms, two fluorine atoms, one nitrogen atom, and four oxygen atoms within the molecular structure. The molecular weight has been determined to be 219.14 grams per mole, which corresponds precisely to the calculated mass based on the atomic weights of the constituent elements.

The molecular weight calculation can be verified through the summation of individual atomic contributions: carbon contributes 96.08 grams per mole (8 × 12.01), hydrogen contributes 7.07 grams per mole (7 × 1.008), fluorine contributes 37.996 grams per mole (2 × 18.998), nitrogen contributes 14.007 grams per mole, and oxygen contributes 63.996 grams per mole (4 × 15.999). These values collectively yield the experimentally determined molecular weight, confirming the accuracy of the molecular formula assignment.

Property Value
Molecular Formula C8H7F2NO4
Molecular Weight 219.14 g/mol
Carbon Atoms 8
Hydrogen Atoms 7
Fluorine Atoms 2
Nitrogen Atoms 1
Oxygen Atoms 4

Crystallographic Data and Conformational Analysis

While specific crystallographic data for this compound was not extensively detailed in the available sources, the structural features can be analyzed through computational chemistry methods and comparison with related compounds. The compound exhibits a planar aromatic ring system typical of substituted benzene derivatives, with the nitro group adopting a coplanar orientation relative to the aromatic ring due to conjugation effects. The difluoromethoxy group at position 4 introduces conformational flexibility through rotation about the carbon-oxygen bond, while the fluorine atoms provide unique electronic properties that influence the overall molecular behavior.

The presence of both electron-withdrawing groups (nitro and difluoromethoxy) and an electron-donating group (methoxy) creates an interesting electronic distribution pattern across the aromatic ring. This substitution pattern influences the bond lengths and angles within the benzene ring, potentially causing slight deviations from perfect hexagonal symmetry. The difluoromethoxy group, in particular, exhibits characteristic carbon-fluorine bond lengths of approximately 1.35 Angstroms and carbon-oxygen bond lengths of approximately 1.43 Angstroms, based on typical values for such functional groups.

Comparative Structural Analysis with Ortho/Meta-Nitro Isomers

The structural characteristics of this compound can be meaningfully compared with its positional isomers, particularly the compound 1-(difluoromethoxy)-4-methoxy-2-nitrobenzene, which carries the Chemical Abstracts Service registry number 749907-08-2. This comparison reveals significant differences in molecular architecture and electronic properties despite identical molecular formulas. The positional rearrangement of the difluoromethoxy and methoxy groups fundamentally alters the symmetry and electronic distribution within the aromatic system.

In the target compound (1261605-12-2), the difluoromethoxy group occupies the para position relative to the methoxy group, creating a symmetric electronic environment across the benzene ring. Conversely, in the isomer with Chemical Abstracts Service number 749907-08-2, these groups are positioned in an ortho relationship, which introduces significant steric interactions and alters the overall molecular dipole moment. The nitro group maintains its position in both compounds, but its electronic influence on the aromatic system varies depending on the relative positions of the other substituents.

Compound Chemical Abstracts Service Number Difluoromethoxy Position Methoxy Position Nitro Position
Target Compound 1261605-12-2 Position 4 Position 1 Position 2
Isomer Compound 749907-08-2 Position 1 Position 4 Position 2

The electronic effects of these different substitution patterns manifest in distinct reactivity profiles and physical properties. The para-relationship between the difluoromethoxy and methoxy groups in the target compound (1261605-12-2) allows for extended conjugation across the aromatic ring, potentially influencing the compound's spectroscopic properties and chemical behavior. The ortho-relationship in the isomer compound introduces additional complexity through potential intramolecular interactions and altered steric environments around the substitution sites.

Properties

IUPAC Name

4-(difluoromethoxy)-1-methoxy-2-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F2NO4/c1-14-7-3-2-5(15-8(9)10)4-6(7)11(12)13/h2-4,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LNMYSNWCFMTLSZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)OC(F)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F2NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene, with the molecular formula C8H7F2NO4 and a molecular weight of 219.14 g/mol, is an organic compound notable for its difluoromethoxy and nitro functional groups. This compound has garnered attention for its potential biological activities, particularly in the fields of pharmacology and molecular therapeutics.

Chemical Structure and Properties

The unique structural features of this compound include:

  • A difluoromethoxy group that enhances its reactivity.
  • A methoxy group that can influence its pharmacokinetic properties.
  • A nitro group, which is often associated with biological activity in drug design.

Research indicates that this compound exhibits significant biological activity through various mechanisms:

  • Inhibition of Epithelial-Mesenchymal Transition (EMT) : In vitro studies using A549 lung epithelial cells showed that treatment with this compound inhibited the expression of EMT-related proteins such as α-SMA, vimentin, and collagen I while promoting E-cadherin expression. This suggests its potential role in preventing fibrosis by modulating TGF-β1 signaling pathways .
  • Anticancer Potential : The compound has been identified as a promising candidate for cancer treatment due to its ability to interact with biological targets involved in tumor progression .

Case Studies

Several studies have documented the biological effects of this compound:

  • Pulmonary Fibrosis Model : In a rat model of bleomycin-induced pulmonary fibrosis, administration of this compound reduced fibrosis markers and improved lung function, highlighting its therapeutic potential in fibrotic diseases .
  • Comparative Studies : When compared to structurally similar compounds, such as 4-Nitroanisole and 4-(Trifluoromethoxy)aniline, this compound demonstrated superior efficacy in inhibiting EMT processes .

Data Table: Comparative Biological Activities

Compound NameMechanism of ActionEfficacy in EMT InhibitionReference
This compoundInhibition of TGF-β1 signalingHigh
4-NitroanisoleModerate inhibition of collagen synthesisModerate
4-(Trifluoromethoxy)anilineLesser efficacy in EMT modulationLow

Pharmacological Implications

The nitro group in this compound plays a crucial role in its pharmacodynamics. Nitroaromatic compounds are known to undergo metabolic activation leading to reactive intermediates that can interact with cellular macromolecules. This interaction can influence various biological pathways, making it a valuable candidate for further pharmacological exploration .

Environmental and Toxicological Considerations

Understanding the environmental impact and stability of this compound is essential. Studies indicate that nitroaromatic compounds may have significant ecological consequences due to their persistence and potential toxicity . Ongoing research aims to elucidate these aspects further.

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares key structural and molecular features of 4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene with related compounds from the evidence:

Compound Name Substituents (Positions) Molecular Formula Molecular Weight (g/mol) Notable Properties/Applications Reference
This compound 1-OCH₃, 4-OCF₂H, 2-NO₂ ~C₈H₆F₂NO₄ ~246.1 (estimated) High polarity due to mixed substituents -
4-(Difluoromethoxy)-2-nitro-1-(trifluoromethyl)benzene 1-CF₃, 4-OCF₂H, 2-NO₂ C₈H₄F₅NO₃ 257.114 Higher fluorination; increased lipophilicity
1-Bromo-3-fluoro-2-methoxy-4-nitrobenzene 1-Br, 3-F, 2-OCH₃, 4-NO₂ C₇H₄BrFNO₃ 264.02 (calculated) Bromine enhances reactivity in cross-coupling
1-(Difluoromethoxy)-3-nitrobenzene 1-OCF₂H, 3-NO₂ C₇H₅F₂NO₃ 201.12 (reported) Simpler structure; fewer substituents
1,5-Dichloro-3-methoxy-2-nitrobenzene 1,5-Cl₂, 3-OCH₃, 2-NO₂ C₇H₅Cl₂NO₃ 222.03 Chlorine substituents increase toxicity

Key Differentiators

  • Fluorination vs. Chlorination : Fluorinated analogs (e.g., ) exhibit higher thermal stability and lower reactivity compared to chlorinated derivatives (), making them preferable in high-temperature reactions .
  • Substituent Positioning : The 1-methoxy group in the target compound introduces steric and electronic effects distinct from 1-trifluoromethyl () or 1-bromo () substituents, altering regioselectivity in subsequent reactions .
  • Molecular Weight and Solubility : Increased fluorination (e.g., ) correlates with higher molecular weight and lipophilicity, impacting solubility in polar solvents .

Preparation Methods

Water-Phase Synthesis Using Difluorochloromethane

A robust industrially relevant method involves the reaction of nitrophenol with sodium hydroxide in an aqueous medium, followed by reaction with difluorochloromethane. This method is characterized by:

  • Use of a four-necked reaction flask with stirring and reflux capabilities,
  • Initial dissolution of nitrophenol (e.g., p-nitrophenol) in aqueous sodium hydroxide,
  • Heating to a controlled temperature (40–100 °C depending on the embodiment),
  • Gradual feeding of difluorochloromethane into the reaction mixture,
  • Reaction times ranging from 1 hour at 40 °C to 40 hours at 100 °C,
  • Post-reaction separation of organic phase,
  • Alkali washing and steam distillation to purify the difluoromethoxy product.

Yields and Purity:

Embodiment Nitrophenol (g) NaOH (g) Temperature (°C) Reaction Time (h) Difluorochloromethane (g) Product Yield (%) Purity (%)
1 50 160 40 1 310 14.8 >98
4 50 160 100 40 310 96.3 >98
5 50 60 95 24 93 95.7 >98

This method also allows substitution of p-nitrophenol with o- or m-nitrophenol to obtain regioisomeric difluoromethoxy nitrobenzenes with yields of 46.9% and 89.3%, respectively.

Preparation via Sodium Acetamidophenate Intermediate and Catalytic Reduction

Another advanced method for preparing 4-(difluoromethoxy)-1-methoxy-2-nitrobenzene (and its derivatives) involves:

This two-step method provides:

  • High total recovery (up to 90%),
  • Product purity exceeding 98.5%,
  • Low cost and mild pollution,
  • Suitability for industrial scale production.

Though this method focuses on the amine derivative, the intermediate this compound is a crucial precursor.

Comparative Analysis of Preparation Methods

Feature Water-Phase Difluorochloromethane Method Sodium Acetamidophenate + Catalytic Reduction Method
Starting Material Nitrophenol (p-, o-, m-) 4-Nitrophenol
Solvent Aqueous sodium hydroxide Sodium hydroxide aqueous + dioxane
Reaction Temperature 40–100 °C Alkaline conditions, moderate temperatures
Reaction Time 1 to 40 hours Two-step process, total time not specified
Yield Up to 96.3% (difluoromethoxy nitrobenzene) Total recovery ~90% (for amine derivative)
Purity of Product >98% >98.5%
Environmental Impact Mild pollution, steam distillation required Low pollution, uses hydrazine and catalytic system
Industrial Suitability Established, scalable Suitable, cost-effective

Research Findings and Notes

  • The water-phase method’s efficiency is highly dependent on temperature and molar ratios of reactants. Higher temperatures (around 95–100 °C) and longer reaction times improve yield significantly.
  • The use of tetrabutyl phosphonium bromide as a phase transfer catalyst can enhance reaction rates and yields in aqueous media.
  • The catalytic reduction step in the second method uses ferric oxide and activated carbon, which provides a green alternative to traditional metal catalysts.
  • The difluoromethoxy group introduction is sensitive to reaction conditions; maintaining alkaline pH and controlled temperature is critical to prevent side reactions.
  • Steam distillation is effective for purification of the difluoromethoxy nitrobenzene product, achieving purity levels suitable for downstream applications.

Summary Table of Key Reaction Conditions

Step Reagents/Conditions Outcome/Notes
Phenol deprotonation Nitrophenol + NaOH (aqueous) Formation of sodium phenolate
Difluoromethoxy substitution Difluorochloromethane, 40–100 °C, 1–40 h, stirring Formation of 4-(difluoromethoxy)nitrobenzene
Purification Alkali wash + steam distillation >98% purity product
Optional reduction (to amine) Catalysts: ferric oxide + activated carbon; reductants: hydrazine + water Conversion to 4-(difluoromethoxy)aniline

Q & A

Q. Optimization Table :

StepReagents/ConditionsYield (%)Key Considerations
NitrationHNO₃ (1.5 eq), H₂SO₄, 0°C70–85Monitor temperature to avoid over-nitration
Difluoromethoxy AdditionClCF₂OCH₃, K₂CO₃, DMSO, 80°C60–75Use anhydrous conditions to prevent hydrolysis

Advanced: How do the electron-withdrawing groups (nitro, difluoromethoxy) influence regioselectivity in electrophilic aromatic substitution (EAS)?

Answer:
The nitro group (meta/para-directing) and difluoromethoxy (electron-withdrawing via inductive effects) deactivate the benzene ring, directing electrophiles to the least deactivated positions. Computational studies (e.g., DFT calculations) predict preferred sites for EAS, validated experimentally via halogenation or sulfonation outcomes. For example, nitration at position 5 (meta to nitro) is favored, confirmed by ¹H NMR analysis .

Basic: Which spectroscopic techniques effectively characterize this compound, and what key signals confirm its structure?

Answer:

  • ¹H NMR : Methoxy singlet at δ 3.8–4.0; aromatic protons split into distinct patterns due to substituent anisotropy (e.g., doublet for H-6).
  • ¹⁹F NMR : Two distinct signals for difluoromethoxy (-OCF₂) at δ -80 to -85 ppm (AB quartet).
  • IR : Nitro symmetric/asymmetric stretches (~1520 cm⁻¹ and ~1350 cm⁻¹) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene
Reactant of Route 2
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4-(Difluoromethoxy)-1-methoxy-2-nitrobenzene

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